molecular formula C6H9N3O2 B12910132 5-Ethylisoxazole-3-carbohydrazide CAS No. 707536-50-3

5-Ethylisoxazole-3-carbohydrazide

Cat. No.: B12910132
CAS No.: 707536-50-3
M. Wt: 155.15 g/mol
InChI Key: KRYPKOCGGJVFGO-UHFFFAOYSA-N
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Description

5-Ethylisoxazole-3-carbohydrazide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 5-Ethylisoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isoxazole-3-carboxylate with hydrazine hydrate under refluxing conditions. This reaction yields this compound as the primary product .

Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.

Chemical Reactions Analysis

5-Ethylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as copper or ruthenium . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Ethylisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures . These effects are often mediated through the activation of apoptotic pathways and the modulation of immune responses.

Comparison with Similar Compounds

5-Ethylisoxazole-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

707536-50-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C6H9N3O2/c1-2-4-3-5(9-11-4)6(10)8-7/h3H,2,7H2,1H3,(H,8,10)

InChI Key

KRYPKOCGGJVFGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)C(=O)NN

Origin of Product

United States

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